Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate
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Overview
Description
Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 6-methoxyphthalic anhydride with methylamine, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxoisoindoline-5-carboxylate: Another isoindoline derivative with similar structural features but different functional groups.
Methyl 1-oxoisoindoline-3-carboxylate: A compound with a similar core structure but variations in the position of functional groups.
Uniqueness
Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 6-methoxy-1-oxo-2,3-dihydroisoindole-4-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-15-6-3-7-9(5-12-10(7)13)8(4-6)11(14)16-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
DNTYOMAZVDIDDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CNC2=O)C(=C1)C(=O)OC |
Origin of Product |
United States |
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